molecular formula C17H20N4O3S B11431160 methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

Cat. No.: B11431160
M. Wt: 360.4 g/mol
InChI Key: UEUKMDXTIXCFIV-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a complex organic compound featuring an indole ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, the compound and its derivatives are being investigated for their potential as anticancer, antiviral, and antimicrobial agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .

Industry

In industry, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with specific functionalities .

Mechanism of Action

The mechanism of action of methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate lies in its combination of an indole ring, a triazole ring, and a sulfanyl group.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

InChI

InChI=1S/C17H20N4O3S/c1-11(16(22)24-3)25-17-20-19-15(21(17)8-9-23-2)13-10-18-14-7-5-4-6-12(13)14/h4-7,10-11,18H,8-9H2,1-3H3

InChI Key

UEUKMDXTIXCFIV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32

Origin of Product

United States

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